Ambutonium bromide is classified as a quaternary ammonium compound and an anticholinergic agent. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, influencing both central and peripheral nervous system activity . The compound is derived from the reaction of 4-amino-3,3-diphenylbutan-2-one with ethyl bromide and dimethylamine, typically in an organic solvent like ethanol under reflux conditions.
The synthesis of ambutonium bromide involves several key steps:
In industrial settings, the synthesis is optimized for efficiency and yield using automated reactors and continuous flow systems.
Ambutonium bromide has a complex molecular structure characterized by:
The molecular geometry indicates a tetrahedral arrangement around the nitrogen atom due to the presence of four substituents, which influences its interaction with biological targets .
Ambutonium bromide can participate in various chemical reactions:
The major products from these reactions typically include corresponding amines or alcohols depending on the nucleophile used.
As an anticholinergic agent, ambutonium bromide functions primarily through:
Research indicates that ambutonium may also exhibit micellar aggregation behavior in solution, forming micelles above a critical concentration.
Ambutonium bromide possesses several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents .
Ambutonium bromide has significant applications in the medical field:
Ambutonium bromide is systematically named as 4-Amino-N-ethyl-N,N-dimethyl-4-oxo-3,3-diphenylbutan-1-aminium bromide, reflecting its IUPAC convention [1]. Its molecular formula is C₂₀H₂₇BrN₂O, yielding a molar mass of 391.35 g/mol [1]. The compound features a quaternary ammonium group (N⁺), which is critical for its ionic interactions with muscarinic receptors. Key structural components include:
Table 1: Key Chemical Identifiers of Ambutonium Bromide
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-Amino-N-ethyl-N,N-dimethyl-4-oxo-3,3-diphenylbutan-1-aminium bromide |
Molecular Formula | C₂₀H₂₇BrN₂O |
Molar Mass | 391.35 g/mol |
ChEMBL ID | Listed (exact ID not specified in source) |
WHO ATC Code | A03CA07 (in combination therapies) |
This structure classifies it as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), where the positively charged ammonium group binds to an allosteric site on the receptor, inhibiting acetylcholine-mediated signaling [1].
Ambutonium bromide emerged during mid-20th-century research into synthetic anticholinergics aimed at improving gastrointestinal spasm relief. It was developed alongside analogues like propantheline and oxyphenonium, with efforts focused on enhancing receptor selectivity and reducing central nervous system penetration [1]. Key milestones include:
Table 2: Early Pharmacological Profile vs. Contemporaries
Agent | Chemical Class | Key Advantage |
---|---|---|
Ambutonium bromide | Quaternary ammonium | Reduced CNS penetration |
Atropine | Tertiary amine | Broad efficacy but high CNS effects |
Scopolamine | Tertiary amine | Predominant use in motion sickness |
No detailed clinical trial data from its discovery phase is available in the provided sources, though it was categorized under WHO code A03CA07 for gastrointestinal antispasmodics [1].
Regulatory data specific to Ambutonium bromide is limited in the provided sources. However, contextual insights can be inferred:
No first-market approval dates or international adoption patterns were identified in the search results. For precise regulatory history, primary agency archives (e.g., EMA, FDA) would be necessary supplementary sources.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7